5-p-Coumaroylquinic acid, (Z)-
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Overview
Description
5-p-Coumaroylquinic acid, (Z)- is a natural product found in Hydrangea macrophylla, Onobrychis viciifolia, and other organisms with data available.
Scientific Research Applications
1. Detection in Green Coffee Beans
5-p-Coumaroylquinic acid has been identified in green coffee beans. Using LC-MS4, it was characterized among several minor p-coumaric acid-containing chlorogenic acids not previously reported in nature. This discovery expands the knowledge of chlorogenic acids in green Robusta coffee beans (Clifford et al., 2006).
2. Role in Plant Pigmentation
In Hydrangea flowers, 3-p-coumaroylquinic acid forms a stable blue complex with hydrangea anthocyanin and aluminium, contributing to the blueing of the flower. This interaction is similar to that with 3-caffeoylquinic acid, indicating its role in plant pigmentation (Takeda et al., 1990).
3. Biomarker in Apple Cultivars
In apple cultivars, 4-p-coumaroylquinic acid has been identified as a biomarker related to resistance to the Rosy Apple Aphid. This indicates its potential role in disease susceptibility and resistance in apple cultivars (Alonso-Salces et al., 2022).
4. Phenolic Content in Fruits
5-p-Coumaroylquinic acid was quantitatively determined in quince peel and pulp, contributing to the understanding of the phenolic profiles in these fruits (Stojanović et al., 2017).
5. Antioxidant Properties
In Osmanthus fragrans (Thunb.) Lour. flowers, 4-O-coumaroylquinic acid was identified and found to contribute to the strong antioxidant activity of ethanol extracts of the flowers (Li et al., 2017).
6. Presence in Various Fruits
The occurrence of 3′-p-coumaroylquinic acid in stone fruit species was noted, indicating its regular presence and importance in different fruit varieties (Möller & Herrmann, 1983).
7. Melanogenesis Inhibition
Acylated quinic acid analogs, including 5-O-(E)-p-coumaroylquinic acid, have shown inhibitory effects on melanogenesis, suggesting potential applications in skin disorder treatments (Nakamura et al., 2013).
8. Antioxidant Activity in Plants
Di-p-coumaroylquinic acid isolated from Tribulus terrestris has been found to possess potent antioxidant activity, contributing to the plant's overall antioxidant effect (Hammoda et al., 2013).
9. Antibacterial and Antifungal Properties
Quinic acid derivatives, including 5-O-trans-o-coumaroylquinic acid, isolated from Ageratina adenophora showed antibacterial and antifungal activities, indicating their potential medicinal applications (Zhang et al., 2013).
10. Synthesis and Interconversion Studies
Synthesis and analysis of p-coumaroylquinic acids provide insights into their chemical behavior, which is valuable for understanding their roles in biological systems (Ortiz et al., 2017).
Properties
CAS No. |
185502-68-5 |
---|---|
Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 |
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3-/t11-,12-,14-,16+/m1/s1 |
InChI Key |
BMRSEYFENKXDIS-JMYXGHFSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC=C(C=C2)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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